molecular formula C6H8N2O2 B019280 4-(Hydroxymethyl)-6-methylpyrimidin-5-ol CAS No. 101708-13-8

4-(Hydroxymethyl)-6-methylpyrimidin-5-ol

Cat. No. B019280
M. Wt: 140.14 g/mol
InChI Key: QWZSGPHOSOPGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)-6-methylpyrimidin-5-ol, also known as 4-hydroxymethyl-6-methyluracil or HMMU, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess several unique properties that make it an attractive candidate for use in various research studies.

Mechanism Of Action

The mechanism of action of HMMU is not fully understood, but it is believed to involve the formation of covalent adducts with the active site of enzymes, thereby inhibiting their activity. HMMU has been shown to inhibit the activity of several enzymes, including DNA polymerases, RNA polymerases, and various kinases.

Biochemical And Physiological Effects

HMMU has been found to possess several biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. HMMU has also been shown to possess antiviral and antitumor activity, making it an attractive candidate for use in the development of new therapeutics.

Advantages And Limitations For Lab Experiments

HMMU possesses several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit the activity of several enzymes, and its potential applications in various scientific fields. However, HMMU also possesses several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving HMMU, including the development of new therapeutics for the treatment of viral and cancerous diseases, the study of its mechanism of action, and the development of new methods for its synthesis. Further research is also needed to fully understand the potential applications of HMMU in various scientific fields.

Synthesis Methods

The synthesis of HMMU can be achieved through several methods, including the reaction of uracil with formaldehyde and subsequent reduction of the resulting intermediate. Another method involves the reaction of 4,6-dichloro-5-hydroxypyrimidine with methanol and formaldehyde to yield HMMU. The synthesis of HMMU is relatively straightforward and can be achieved using readily available starting materials.

Scientific Research Applications

HMMU has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and molecular biology. This compound has been found to possess several unique properties that make it an attractive candidate for use in various research studies. For example, HMMU has been used as a probe to study the mechanism of action of several enzymes, including DNA polymerases and RNA polymerases.

properties

CAS RN

101708-13-8

Product Name

4-(Hydroxymethyl)-6-methylpyrimidin-5-ol

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-(hydroxymethyl)-6-methylpyrimidin-5-ol

InChI

InChI=1S/C6H8N2O2/c1-4-6(10)5(2-9)8-3-7-4/h3,9-10H,2H2,1H3

InChI Key

QWZSGPHOSOPGIK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=N1)CO)O

Canonical SMILES

CC1=C(C(=NC=N1)CO)O

synonyms

4-Pyrimidinemethanol, 5-hydroxy-6-methyl- (9CI)

Origin of Product

United States

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